Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans-
Description
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- (CAS: 69784-32-3) is a polycyclic compound featuring a partially hydrogenated quinoline backbone with hydroxyl groups at positions 7 and 8 and a methyl substituent at position 2. Its stereochemistry is defined as trans, with the octahydrobenzo[f]quinoline core contributing to conformational rigidity. This compound has been studied extensively as a dopaminergic (DA) agonist, demonstrating potent central nervous system activity in Parkinson’s disease research . Synthetically, it is derived from enone precursors via Birch reduction and catalytic hydrogenation, often involving intermediates like 5,6-dimethoxy-2-tetralone .
Properties
CAS No. |
69319-44-4 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,8-diol |
InChI |
InChI=1S/C14H19NO2/c1-15-8-2-3-10-9-5-7-13(16)14(17)11(9)4-6-12(10)15/h5,7,10,12,16-17H,2-4,6,8H2,1H3/t10-,12-/m0/s1 |
InChI Key |
SWFUCNOWUPBIGO-JQWIXIFHSA-N |
Isomeric SMILES |
CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC(=C3O)O |
Canonical SMILES |
CN1CCCC2C1CCC3=C2C=CC(=C3O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bromide Intermediate and Suzuki Coupling
A pivotal preparation step involves synthesizing a brominated benzo[f]quinoline intermediate (referred to as compound 11 in literature) that serves as a versatile precursor for Suzuki coupling reactions. This method allows the incorporation of various substituted phenyl rings into the benzo[f]quinoline scaffold, enabling structural diversity and functionalization.
- The bromide intermediate is prepared via halogenation of the benzo[f]quinoline core.
- Suzuki coupling is then employed, using palladium catalysts, to couple the bromide with boronic acid derivatives, yielding substituted benzo[f]quinoline analogs.
- This approach facilitates the synthesis of 7,8-dihydroxyoctahydrobenzo[f]quinoline derivatives by subsequent functional group transformations.
Hydrogenation and Saturation of the Ring System
The octahydro (saturated) characteristic of the compound is achieved by catalytic hydrogenation of the unsaturated benzo[f]quinoline derivatives:
- Hydrogenation is typically performed using homogeneous rhodium complexes as catalysts under controlled pressure and temperature conditions to selectively saturate the quinoline ring without affecting other functional groups.
- This step ensures the formation of the trans-4-methyl octahydro configuration, critical for the compound's biological and chemical properties.
Hydroxylation to Install 7,8-Diol Functionality
The 7,8-diol substitution pattern is introduced via regioselective hydroxylation:
- Oxidative hydroxylation methods are applied to the aromatic ring positions 7 and 8.
- The use of mild oxidants or enzymatic methods can facilitate selective dihydroxylation without overoxidation or ring cleavage.
- The resulting diol is crucial for the compound's reactivity and potential biological activity.
Alternative Synthetic Routes via Lactam Intermediates
An alternative approach involves the synthesis of tricyclic lactams as scaffolds, followed by functionalization and ring closure to yield the target compound:
- Starting from keto-ester precursors, cyclocondensation reactions form chiral tricyclic lactams.
- These lactams undergo stereoselective functionalization, including methylation and hydroxylation steps.
- The lactam nitrogen facilitates ring closure and stereochemical control, yielding the octahydrobenzo[f]quinoline core with the desired substituents.
Summary Table of Preparation Steps
In-Depth Research Findings and Analysis
- The Suzuki coupling strategy provides a modular and efficient route to diversify the benzo[f]quinoline framework, allowing for rapid synthesis of analogs with potential biological activity.
- Hydrogenation using rhodium catalysts offers high selectivity and preserves sensitive functional groups, crucial for maintaining the integrity of the diol moiety.
- The lactam-based synthetic route offers enhanced stereochemical control, enabling the preparation of enantiopure compounds and facilitating downstream functionalization steps.
- Comparative studies indicate that the bromide intermediate synthesis followed by Suzuki coupling is more adaptable for library synthesis, while the lactam approach is preferred for enantioselective total synthesis of complex natural product analogs.
Chemical Reactions Analysis
Suzuki Coupling for Functionalization
The synthesis of derivatives often involves Suzuki cross-coupling to introduce aryl or heteroaryl groups. For example:
-
Bromide intermediate (prepared via multi-step cyclization) reacts with substituted phenylboronic acids under Pd catalysis to yield functionalized analogs .
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.
-
Yield : 60–85% depending on substituents.
-
Oxidation of Diol Groups
The 7,8-dihydroxy groups undergo selective oxidation:
-
Quinone formation : Treatment with MnO₂ in CH₂Cl₂ oxidizes the diol to a quinone .
-
Conditions : 25°C, 12 hours.
-
Yield : ~70%.
-
Protection/Deprotection Strategies
-
Silylation : Hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMSCl) .
-
Conditions : Imidazole, DMF, room temperature.
-
Deprotection : TBAF in THF, quantitative yield.
-
Catalytic Hydrogenation and Ring Modifications
The octahydrobenzoquinoline core undergoes stereoselective hydrogenation:
-
Saturation of aromatic rings : Pd/C-catalyzed hydrogenation reduces the fused benzene ring to a cyclohexane moiety .
-
Conditions : H₂ (1 atm), EtOH, 25°C.
-
Selectivity : >95% trans-configuration.
-
Pharmacological Prodrug Activation
The diol moiety participates in prodrug strategies:
-
Enone prodrug formation : The 7,8-diol reacts with α,β-unsaturated ketones via Michael addition, enabling sustained dopamine agonist activity .
-
Example : Reaction with methyl vinyl ketone yields a prodrug with 80% in vitro conversion efficiency.
-
Stability and Reactivity Data
Mechanistic Insights
-
Cyclization Pathways : The diol participates in acid-catalyzed cyclization to form fused indole derivatives, likely via intramolecular nucleophilic attack .
-
Steric Effects : The 4-methyl group directs regioselectivity in electrophilic substitutions, favoring para positions on the quinoline ring .
Challenges and Limitations
Scientific Research Applications
Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo(f)quinoline-7,8-diol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and quinoline core play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Benzo[h]quinoline Derivatives
Benzo(f)quinoline-7,8-diol shares structural homology with benzo[h]quinoline derivatives but differs in nitrogen positioning and metabolic behavior. Key comparisons include:
Key Findings :
- Mutagenicity: Benzo(f)quinoline’s diol epoxides exhibit lower mutagenicity compared to benzo[h]quinoline derivatives due to steric hindrance from the nitrogen position, which disrupts bay-region diol epoxide formation .
Pharmacological Analogues: Dopaminergic Agonists
Compared to other DA agonists, benzo(f)quinoline-7,8-diol demonstrates unique pharmacokinetics:
Key Findings :
- Prodrug Activation: Benzo(f)quinoline-7,8-diol’s enone precursor (e.g., GMC-6650) requires metabolic conversion to the active catecholamine, enabling prolonged dopaminergic effects compared to direct agonists like apomorphine .
- Stereochemical Impact : The trans-configuration enhances receptor binding affinity and reduces off-target effects compared to cis-isomers .
Biological Activity
Benzo(f)quinoline derivatives have garnered significant attention due to their diverse biological activities. This article focuses on the biological activity of Benzo(f)quinoline-7,8-diol , specifically the compound 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, trans- . The compound's pharmacological properties include anticancer, anti-inflammatory, and neuroprotective activities.
Chemical Structure and Properties
The structural characteristics of Benzo(f)quinoline derivatives are crucial for their biological activity. The compound in focus features a fused ring system that is known to interact with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of Benzo(f)quinoline derivatives. For instance, a study demonstrated that certain benzoquinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | % Growth Inhibition (PGI) |
|---|---|---|
| 5a | SNB-75 (CNS) | 12% |
| 6c | SR Leukemia | 17% |
| 7a | MDA-MB-468 | 92% |
The most active compounds were identified as 5a and 6c , which showed promising results against CNS cancer and leukemia cell lines respectively .
2. Anti-inflammatory Activity
Benzo(f)quinoline derivatives also exhibit anti-inflammatory properties. For example, compounds derived from this class have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in various in vitro assays. This suggests potential therapeutic applications in treating inflammatory diseases .
3. Neuroprotective Effects
The neuroprotective effects of benzoquinoline derivatives have been explored in the context of Alzheimer's disease. Certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in the brain.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 2a | 194 | 255 |
| 2b | 181 | Selective |
These results indicate that modifications in the quinoline structure can enhance selectivity and potency against cholinesterases .
The mechanisms underlying the biological activities of Benzo(f)quinoline derivatives involve multiple pathways:
- Anticancer Mechanism : The compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Mechanism : They potentially inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators.
- Neuroprotective Mechanism : By inhibiting AChE and butyrylcholinesterase (BChE), these compounds help maintain acetylcholine levels, thereby enhancing cholinergic signaling.
Case Studies
- Cytotoxic Evaluation : In a study evaluating the cytotoxicity of novel benzoquinoline derivatives against various cancer cell lines, significant lethality was observed with compounds exhibiting specific structural features such as quaternary salts and cycloadducts .
- Neuroprotective Assessment : A recent investigation into cholinesterase inhibition revealed that certain benzoquinoline derivatives could effectively inhibit AChE with lower IC50 values compared to traditional inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
